Cas no 72002-36-9 ((3R,3R')-beta,beta-carotene-3,3'-diol)

(3R,3R')-beta,beta-carotene-3,3'-diol structure
72002-36-9 structure
Product Name:(3R,3R')-beta,beta-carotene-3,3'-diol
CAS No:72002-36-9
MF:C40H56O2
MW:568.871452331543
CID:2077213
PubChem ID:21772452
Update Time:2025-04-21

(3R,3R')-beta,beta-carotene-3,3'-diol Chemical and Physical Properties

Names and Identifiers

    • (3R,3R')-beta,beta-carotene-3,3'-diol
    • (3R,3'R)-beta,beta-carotene-3,3'-diol
    • (3R,3'R)-zeaxanthin
    • 3,3'-dihydroxy-beta-carotene
    • beta,beta-carotene-3,3'-diol
    • ZEA
    • zeaxanthin
    • Zeaxanthin, (3S,3'S)-
    • UNII-KRI00MMQ7Y
    • (3S,3'S)-Zeaxanthin
    • (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-3-en-1-ol
    • Q27282392
    • (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
    • (1~{S})-3,5,5-trimethyl-4-[(1~{E},3~{E},5~{E},7~{E},9~{E},11~{E},13~{E},15~{E},17~{E})-3,7,12,16-tetramethyl-18-[(4~{S})-2,6,6-trimethyl-4-oxidanyl-cyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
    • (3S,3'S)-beta,beta-Carotene-3,3'-diol
    • (3S,3'S,all-E)-Zeaxanthin
    • SCHEMBL10452932
    • 72002-36-9
    • DTXSID001315686
    • CHEBI:176102
    • KRI00MMQ7Y
    • (3S,3a(2)S)-Zeaxanthin
    • Inchi: 1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m0/s1
    • InChI Key: JKQXZKUSFCKOGQ-ANDPMPNWSA-N
    • SMILES: O[C@H]1CC(C)=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C)C[C@@H](CC2(C)C)O)/C)/C)C(C)(C)C1

Computed Properties

  • Exact Mass: 568.42803102g/mol
  • Monoisotopic Mass: 568.42803102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 10
  • Complexity: 1190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 9
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.9
  • Topological Polar Surface Area: 40.5Ų
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